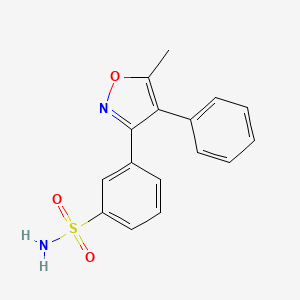3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide
CAS No.: 1373038-56-2
Cat. No.: VC2838206
Molecular Formula: C16H14N2O3S
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1373038-56-2 |
|---|---|
| Molecular Formula | C16H14N2O3S |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C16H14N2O3S/c1-11-15(12-6-3-2-4-7-12)16(18-21-11)13-8-5-9-14(10-13)22(17,19)20/h2-10H,1H3,(H2,17,19,20) |
| Standard InChI Key | OIVOENPBZYPLRV-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C2=CC(=CC=C2)S(=O)(=O)N)C3=CC=CC=C3 |
| Canonical SMILES | CC1=C(C(=NO1)C2=CC(=CC=C2)S(=O)(=O)N)C3=CC=CC=C3 |
Introduction
Chemical Identity and Basic Properties
3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide is an organic compound belonging to the class of isoxazole derivatives. It features a complex molecular structure with multiple functional groups that contribute to its chemical behavior and potential biological activity. The compound is identified by several key identifiers that facilitate its categorization in chemical databases and research literature.
Identification Parameters
| Parameter | Value |
|---|---|
| PubChem CID | 56955651 |
| CAS Number | 1373038-56-2 |
| Molecular Formula | C16H14N2O3S |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide |
| InChI | InChI=1S/C16H14N2O3S/c1-11-15(12-6-3-2-4-7-12)16(18-21-11)13-8-5-9-14(10-13)22(17,19)20/h2-10H,1H3,(H2,17,19,20) |
| InChIKey | OIVOENPBZYPLRV-UHFFFAOYSA-N |
The compound is also known by several synonyms in the scientific literature, including Valdecoxib 3'-Sulfonamide Impurity, 3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide, and Valdecoxib 3'-sulfonamide .
Structural Characteristics
The molecular architecture of 3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide consists of several key structural components that define its chemical behavior and potential biological interactions.
Substituent Groups
The isoxazole ring bears three specific substituents that determine the compound's unique identity:
-
A methyl group at position 5
-
A phenyl group at position 4
-
A benzenesulfonamide group at position 3
The specific arrangement of these substituents differentiates this compound from other isoxazole derivatives and contributes to its chemical and biological properties .
Structural Representation
The molecular structure can be represented using SMILES notation:
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N
Relationship to Valdecoxib
3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide shares significant structural similarities with valdecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor that was previously marketed as a prescription drug for managing pain and inflammation.
Structural Comparison
The primary structural difference between 3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide and valdecoxib lies in the position of the sulfonamide group. In valdecoxib (4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide), the sulfonamide group is attached to a phenyl ring at position 4 of the isoxazole core, whereas in 3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide, it is attached to a phenyl ring at position 3 .
Synthesis Methods
The synthesis of 3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide involves several chemical reactions that lead to the formation of the isoxazole core and the attachment of the required substituent groups.
Isoxazole Ring Formation
The foundation of the synthesis is the formation of the isoxazole heterocyclic ring. This typically involves a cycloaddition reaction between a nitrile oxide and an alkene or alkyne. For this specific compound, the reaction may involve hydroxylamine with appropriate β-keto esters or β-diketones under acidic conditions.
Alternative Synthetic Approaches
Patent literature describes methods for preparing diarylisoxazole sulfonamide compounds that may be adaptable to synthesize 3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide. One approach involves:
-
Preparation of a diarylenamine ketone intermediate
-
Formation of an isoxazole ring using hydroxylamine in the presence of a base
Chemical Reactions and Properties
3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide can participate in various chemical reactions due to its functional groups and structural features.
Reactivity Profile
The compound can undergo several types of chemical transformations:
-
Oxidation reactions: The sulfonamide group can be oxidized by agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
-
Reduction reactions: Reducing agents like lithium aluminum hydride can reduce various functional groups in the molecule, potentially leading to amine derivatives.
-
Substitution reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
-
Ring modifications: The isoxazole ring can undergo ring-opening reactions under certain conditions, leading to various derivatives .
Physicochemical Properties
The compound exhibits physicochemical characteristics that influence its behavior in chemical reactions and biological systems:
Recent Research and Development
Research involving isoxazole derivatives similar to 3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide continues to expand our understanding of their chemical behavior and biological potential.
Synthetic Innovations
Recent advances in synthetic methodologies have enabled more efficient preparation of isoxazole derivatives. These include:
-
One-pot multicomponent synthesis approaches
-
Green chemistry methods using environmentally friendly catalysts
Structural Modifications
Structural variations of isoxazole sulfonamides are being explored to enhance pharmacological properties and reduce potential side effects. These modifications often involve:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume